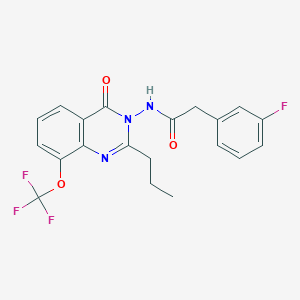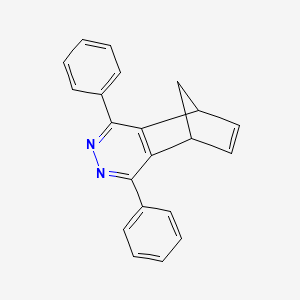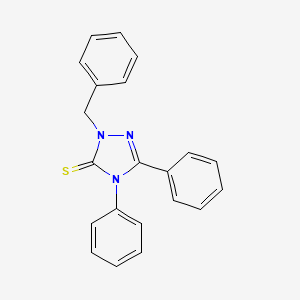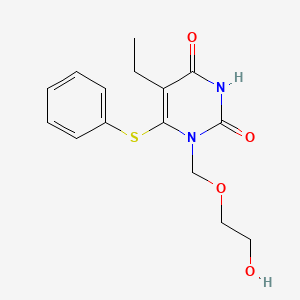![molecular formula C47H27N4Na3O7 B12926316 4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the porphyrin family, which are macrocyclic compounds widely studied for their roles in biological systems and industrial applications.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions[][1].
Major Products
Scientific Research Applications
4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Studied for its role in mimicking natural enzymes and its potential in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and as a component in solar cells[][1].
Mechanism of Action
The compound exerts its effects through various mechanisms:
Photosensitization: Absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Catalysis: Acts as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions.
Metal Ion Coordination: Forms complexes with metal ions, which can enhance its catalytic and photophysical properties[][1].
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Similar structure but lacks the sodium benzoate groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of hydroxy groups.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammonium groups, providing different solubility and reactivity properties[][1].
Properties
Molecular Formula |
C47H27N4Na3O7 |
|---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
trisodium;4-[10,20-bis(4-carboxylatophenyl)-15-(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C47H30N4O7.3Na/c52-32-15-13-28(14-16-32)44-39-23-21-37(50-39)42(26-3-9-30(10-4-26)46(55)56)35-19-17-33(48-35)41(25-1-7-29(8-2-25)45(53)54)34-18-20-36(49-34)43(38-22-24-40(44)51-38)27-5-11-31(12-6-27)47(57)58;;;/h1-24,48,51-52H,(H,53,54)(H,55,56)(H,57,58);;;/q;3*+1/p-3 |
InChI Key |
GHSKRCLKGBYCOW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)
![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)



![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)


![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
